2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Description
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
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Biological Activity
The compound 2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing literature and research findings.
Chemical Structure
The molecular formula for this compound is C23H20ClN4O2, with a molecular weight of 455.34 g/mol. The structural characteristics include a triazole ring fused with a quinazoline framework, which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one . For instance, derivatives of triazoloquinazolines have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain analogs possess IC50 values in the micromolar range against human cancer cell lines such as HCT 116 (colon cancer) and A-431 (epidermoid carcinoma) .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT 116 | TBD | Current Study |
Analog 1 | A-431 | 4.363 | |
Analog 2 | HCT 116 | >50% potency |
Anticonvulsant Activity
The compound's structure suggests potential anticonvulsant properties. In similar studies involving triazole derivatives, compounds were evaluated using picrotoxin-induced convulsion models. The results indicated that structural modifications could enhance anticonvulsant activity significantly .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of cell proliferation : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.
- Induction of apoptosis : Some analogs induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies
A notable study explored the effects of various triazoloquinazoline derivatives on cancer cell lines. The study found that specific substitutions on the phenyl rings significantly influenced cytotoxicity and selectivity towards cancer cells versus normal cells. For instance:
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c1-23(2)11-17-19(18(30)12-23)20(13-6-8-16(29)9-7-13)28-22(25-17)26-21(27-28)14-4-3-5-15(24)10-14/h3-10,20,29H,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSOKDXHOZSRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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